molecular formula C7H12O3P+ B075862 Fosmenic acid CAS No. 13237-70-2

Fosmenic acid

Cat. No. B075862
CAS RN: 13237-70-2
M. Wt: 175.14 g/mol
InChI Key: DFFCSGGDLGVQFC-UHFFFAOYSA-O
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Description

Formic acid, also known as methanoic acid, is the simplest carboxylic acid and an important intermediate in chemical synthesis . It occurs naturally and is also produced industrially. It’s a colorless liquid with a pungent, penetrating odor at room temperature .


Synthesis Analysis

Formic acid can be synthesized by the action of sulfuric acid on sodium formate, which is produced from carbon monoxide and sodium hydroxide . It can also be produced electrochemically from CO2, water, and renewable energy .


Molecular Structure Analysis

The molecular formula of formic acid is HCOOH. It consists of a carboxyl group (COOH) with a hydrogen atom attached . The Lewis structure of formic acid represents the bonding electron pairs between atoms of the molecule and lone pairs of electrons on an atom .


Chemical Reactions Analysis

Formic acid exhibits typical characteristics of a carboxylic acid, such as the ability to donate a proton (H+) due to the presence of the hydroxyl group, making it a weak acid . It also shows some properties of the aldehydes .


Physical And Chemical Properties Analysis

Formic acid is a colorless, fuming liquid with a pungent odor. It freezes at 8.4 °C (47.1 °F) and boils at 100.7 °C (213.3 °F) . In its pure state, formic acid is a highly polar substance, hence it is miscible with water, ethanol, and many other organic solvents .

Scientific Research Applications

  • Humic Acid in Agriculture :

    • Humic acid has been studied for its effects on plant growth and yield. For instance, a study showed that foliar application of humic acid could improve the growth, yield, and fruit quality of strawberries. It was found to increase the dry mass of shoots and roots, as well as the vitamin C and total soluble solids in fruits (Eshghi & Garazhian, 2015).
  • Fructooligosaccharides (FOS) in Nutrition and Health :

    • FOS, a type of prebiotic, has been investigated for its effects on gut health and microbiota. Research has shown that FOS can stimulate the growth of beneficial gut bacteria and may have health benefits. For example, one study found that dietary FOS could reduce intestinal inflammatory activity in rats (Cherbut, Michel, & Lecannu, 2003).
  • Applications in Environmental Science :

    • Humic substances, including humic acid, have been explored for their role in soil health and nutrient cycling. A study indicated that humic acid applications could positively affect dry weight and nutrient element uptake in maize plants grown under calcareous soil conditions (Çelik et al., 2010).

Safety And Hazards

Formic acid is corrosive and can cause severe skin burns and eye damage. It is toxic if inhaled and is flammable . Vapors may form explosive mixtures with air .

Future Directions

Formic acid is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy . It could serve as one of the better fuels for portable devices, vehicles, and other energy-related applications in the future .

properties

IUPAC Name

[cyclohex-3-en-1-yl(hydroxy)methyl]-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O3P/c8-7(11(9)10)6-4-2-1-3-5-6/h1-2,6-8H,3-5H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFCSGGDLGVQFC-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(O)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864378
Record name [(Cyclohex-3-en-1-yl)(hydroxy)methyl](hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosmenic acid

CAS RN

13237-70-2
Record name Fosmenic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSMENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD27I23138
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki… - 2020 - chemrxiv.org
In this virtual drug repurposing study, we used 7922 FDA approved drugs and compounds in clinical investigation from NPC database. Both apo and holo forms of SARS-CoV-2 Main …
Number of citations: 18 chemrxiv.org
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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